N,N,N',N'-Tetraethylsulfamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(diethylsulfamoyl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIAWAACGTUPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182565 | |
| Record name | Tetraethyl sulphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2832-49-7 | |
| Record name | N,N,N′,N′-Tetraethylsulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2832-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl sulphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethyl sulphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetraethylsulfamide | |
| Source | European Chemicals Agency (ECHA) | |
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Structural Basis and Reactivity Hypotheses for N,n,n ,n Tetraethylsulfamide Derivatives
Established Synthetic Pathways to this compound
The primary and most direct route to this compound involves the reaction of a suitable sulfurylating agent with diethylamine.
Precursor Chemistry and Reaction Conditions
The most common precursor for the synthesis of this compound is sulfuryl chloride (SO₂Cl₂), which serves as an electrophilic source of the sulfonyl group. The other key precursor is diethylamine, which acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.
SO₂Cl₂ + 4 (CH₃CH₂)₂NH → (CH₃CH₂)₂NSO₂N(CH₃CH₂)₂ + 2 [(CH₃CH₂)₂NH₂]Cl
This stoichiometry indicates that two equivalents of diethylamine are required for the substitution on sulfuryl chloride, and an additional two equivalents act as a base to sequester the generated HCl.
Commonly employed reaction conditions involve the use of an inert solvent, such as diethyl ether or dichloromethane, to facilitate the reaction and control the temperature, which is often kept low (e.g., 0 °C) to manage the exothermic nature of the reaction and minimize side product formation. The choice of base is also a critical parameter, with tertiary amines like triethylamine often used as an alternative to excess diethylamine to avoid the formation of large amounts of diethylammonium chloride, which can sometimes complicate product isolation.
Table 1: Typical Reagents and Conditions for this compound Synthesis
| Parameter | Description |
| Sulfonylating Agent | Sulfuryl chloride (SO₂Cl₂) |
| Amine | Diethylamine ((CH₃CH₂)₂NH) |
| Solvent | Diethyl ether, Dichloromethane (DCM) |
| Base | Excess Diethylamine or Triethylamine |
| Temperature | 0 °C to room temperature |
Optimization Strategies for Yield and Purity in this compound Synthesis
Optimizing the synthesis of this compound primarily focuses on maximizing the yield and ensuring high purity of the final product. Key strategies include:
Stoichiometric Control: Precise control over the molar ratios of the reactants is crucial. Using a slight excess of diethylamine can help to ensure the complete consumption of the sulfuryl chloride.
Temperature Management: Maintaining a low temperature during the addition of sulfuryl chloride to the diethylamine solution is essential to control the reaction rate and prevent the formation of undesired byproducts.
Choice of Base: While excess diethylamine can serve as the base, the use of a non-nucleophilic tertiary amine like triethylamine can simplify the workup procedure, as the resulting triethylammonium chloride is often easier to remove than diethylammonium chloride.
Purification Techniques: The crude product is typically purified by washing with water to remove the amine hydrochloride salt, followed by extraction with an organic solvent. Further purification can be achieved through distillation under reduced pressure or by column chromatography on silica gel.
Table 2: Impact of Reaction Parameters on Synthesis Outcome
| Parameter Varied | Effect on Yield | Effect on Purity |
| Amine to SO₂Cl₂ Ratio | Increasing the ratio can improve yield up to a point. | Excess amine can complicate purification. |
| Reaction Temperature | Lower temperatures generally lead to higher purity. | Higher temperatures can increase the rate of side reactions. |
| Addition Rate of SO₂Cl₂ | Slow, controlled addition minimizes local overheating and side reactions. | Rapid addition can lead to the formation of impurities. |
| Solvent Choice | Aprotic, non-reactive solvents are preferred to avoid side reactions. | The solvent should allow for easy separation of the product and byproducts. |
This compound as an Organic Building Block in Complex Molecule Synthesis
While not as extensively studied as other sulfonamides, this compound has potential as a building block in organic synthesis, particularly in the construction of more complex sulfonamide-containing molecules.
Utilization in Heterocyclic Compound Construction
The sulfamide moiety can be incorporated into heterocyclic rings. Although specific examples detailing the use of this compound in the direct synthesis of heterocycles are not widely reported in the literature, the general reactivity of sulfamides suggests potential pathways. For instance, deprotonation of the N-H bonds in a primary or secondary sulfamide, followed by reaction with a di-electrophile, is a common strategy for forming heterocyclic structures. In the case of the fully substituted this compound, its direct participation in cyclization reactions is limited due to the absence of reactive N-H protons. However, it could potentially be used as a precursor to other sulfamides that are then used in heterocyclic synthesis.
Role in Amine and Sulfonamide Derivative Formation
This compound can serve as a precursor for the synthesis of other sulfonamide derivatives. One potential transformation is the cleavage of one of the N-S bonds to generate a diethylsulfamoyl chloride intermediate, which can then be reacted with a different amine to produce an unsymmetrical sulfamide. However, the stability of the tetra-substituted sulfamide makes this a challenging transformation that would likely require harsh reaction conditions.
A more plausible role is as a model compound for studying the reactivity and properties of tetra-substituted sulfamides. The ethyl groups provide a simple alkyl framework to probe the electronic and steric effects on the sulfamide core.
Mechanistic Insights into Reactions Involving this compound
The formation of this compound from sulfuryl chloride and diethylamine proceeds through a nucleophilic substitution mechanism at the sulfur center. The reaction is believed to occur in a stepwise manner.
The proposed mechanism involves the initial attack of a diethylamine molecule on the electrophilic sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of a diethylsulfamoyl chloride intermediate. This intermediate is then attacked by a second molecule of diethylamine to displace the remaining chloride ion, yielding the final this compound product.
Step 1: Formation of Diethylsulfamoyl Chloride (CH₃CH₂)₂NH + SO₂Cl₂ → [(CH₃CH₂)₂N-SO₂Cl] + HCl
Step 2: Formation of this compound (CH₃CH₂)₂NH + (CH₃CH₂)₂N-SO₂Cl → (CH₃CH₂)₂N-SO₂-N(CH₃CH₂)₂ + HCl
Throughout this process, a base (either excess diethylamine or another added base like triethylamine) is present to neutralize the HCl produced in each step, driving the reaction to completion. The reaction kinetics are influenced by the nucleophilicity of the amine, the electrophilicity of the sulfurylating agent, and the reaction conditions such as solvent and temperature. The steric hindrance from the ethyl groups on the nitrogen atoms can also affect the rate of the second substitution step.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is dictated by the electron-withdrawing nature of the central sulfuryl group and the presence of lone pairs on the nitrogen atoms. This duality allows the molecule to exhibit both nucleophilic and electrophilic characteristics, depending on the reacting species and conditions.
Nucleophilic Reactivity: The nitrogen atoms in this compound possess lone pairs of electrons, rendering them potential nucleophilic centers. However, the strong electron-withdrawing effect of the adjacent sulfuryl group significantly diminishes their basicity and nucleophilicity compared to simple dialkylamines.
Despite this reduced reactivity, the nitrogen atoms can participate in nucleophilic reactions, particularly with strong electrophiles. For instance, N-alkylation of sulfamides can be achieved under specific catalytic conditions. While not specifically documented for the tetraethyl derivative, related N-alkylation of sulfonamides with alcohols has been achieved using iridium complexes as catalysts. This "hydrogen autotransfer" or "hydrogen-borrowing" process involves the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide and subsequent reduction of the resulting imine.
Electrophilic Reactivity: The sulfur atom in this compound is the primary electrophilic center. The two oxygen atoms and two nitrogen atoms strongly polarize the sulfur atom, making it susceptible to attack by nucleophiles.
Reactions involving nucleophilic attack at the sulfur center typically lead to the cleavage of a sulfur-nitrogen bond. The diethylamino group can act as a leaving group, particularly in the presence of strong nucleophiles. The general reactivity of sulfamides suggests that they can react with nucleophiles, although the specific conditions for this compound are not extensively documented.
A general representation of nucleophilic attack at the sulfur atom is shown below:
Where Nu⁻ represents a nucleophile. The success of such a reaction would depend on the strength of the incoming nucleophile and the stability of the departing diethylamide anion.
Radical Pathways and Intermediates
The involvement of this compound in radical reactions is not well-documented. However, the broader field of sulfonamide chemistry provides insights into potential radical pathways. Sulfonamides can be precursors to sulfonyl radicals and nitrogen-centered radicals under specific conditions, often initiated by photolysis, thermolysis, or radical initiators.
The generation of a sulfonyl radical from a sulfamide would involve the homolytic cleavage of a sulfur-nitrogen bond. This process would likely require significant energy input due to the strength of the S-N bond.
Alternatively, radical abstraction of a hydrogen atom from one of the ethyl groups could lead to the formation of a carbon-centered radical. The stability of such a radical would be influenced by the adjacent nitrogen and the sulfuryl group.
Given the lack of specific studies on this compound, the exploration of its radical chemistry remains an area for future investigation.
Mass Spectrometry Applications for this compound and its Analogs
This compound has emerged as a significant compound in the field of mass spectrometry, particularly for its role in enhancing the analysis of biomolecules. Its unique properties are leveraged to improve ionization and fragmentation, leading to more detailed and sensitive structural analysis.
Supercharging Effects in Liquid Chromatography-Mass Spectrometry (LC-MS) for Peptides and Proteins employing this compound
This compound (TES) is recognized as a novel supercharging agent in liquid chromatography-mass spectrometry (LC-MS) for the analysis of peptides and proteins. researchgate.netescholarship.orgescholarship.org Supercharging agents are additives that increase the charge state of analyte ions in electrospray ionization (ESI), which is beneficial for several reasons. Higher charge states shift the mass-to-charge (m/z) ratio of large molecules to a lower range, which improves detection efficiency and mass resolution. nih.govrsc.org This is particularly advantageous for the analysis of high molecular weight biomolecules like proteins. nih.gov
The use of TES as a supercharging agent has been shown to be particularly effective in overcoming the signal suppression often caused by trifluoroacetic acid (TFA). researchgate.netnih.gov TFA is a common mobile phase modifier in reversed-phase chromatography that improves peak shape but suppresses the ESI signal. researchgate.netescholarship.org The addition of TES not only rescues this suppression but also enhances the separation efficiency, leading to a higher number of theoretical plates and lower detection limits. researchgate.net This makes the combination of TFA and TES a powerful tool for protein analysis and peptide mapping. researchgate.netescholarship.org
Research has demonstrated that the presence of TES in the mobile phase leads to an increase in the average charge state of peptides and proteins. researchgate.netnih.gov For instance, in the analysis of a protein mixture, the addition of TES resulted in a noticeable increase in the charge states of proteins like lysozyme (B549824). researchgate.net This supercharging effect enhances the efficiency of tandem mass spectrometry (MS/MS) by promoting more extensive fragmentation, which in turn provides greater sequence coverage for peptides and proteins. escholarship.orgnih.gov
The following table summarizes the impact of this compound on the LC-MS analysis of a standard protein, lysozyme, in the presence of trifluoroacetic acid (TFA).
| Condition | Predominant Charge States of Lysozyme | Average Charge State |
| 0.1% TFA | +8, +9, +10 | ~+9 |
| 0.1% TFA with 0.1% TES | +10, +11, +12, +13 | ~+11.5 |
This table is illustrative, based on findings that TES increases the charge state of proteins like lysozyme in the presence of TFA. researchgate.net
Ionization Enhancement Mechanisms in Electrospray Ionization (ESI) with this compound
The mechanism by which this compound enhances ionization in ESI is linked to its properties as a weak Brønsted base with low volatility. researchgate.netescholarship.orgnih.gov The supercharging mechanism for increasing positive ion charging is attributed to the agent's ability to reduce solution-phase ionization. researchgate.net This leads to a decrease in the concentration of trifluoroacetate (B77799) anions in the ESI droplet, which are known to cause ion suppression by forming neutral ion pairs with positively charged analytes. researchgate.netelementlabsolutions.com
By mitigating the ion-pairing effect of TFA, TES allows for more efficient protonation of the analyte molecules, resulting in higher charge states and enhanced signal intensity. researchgate.net The low volatility of TES ensures that it remains in the ESI droplet during the desolvation process, where it can exert its influence on the charging mechanism. escholarship.orgnih.gov The success of TES and other similar agents has confirmed the hypothesis that low volatility, weak Brønsted bases (pKBH+ < -1.7) are effective supercharging reagents. researchgate.netescholarship.orgnih.gov
The process of electrospray ionization involves the formation of multiply charged ions, which is a key advantage for analyzing large biomolecules. nih.govrsc.org Supercharging reagents like TES play a crucial role in promoting the formation of these higher charge-state ions. nih.gov The fundamentals of ESI involve complex solution chemistry and gas-phase interactions, and the properties of both the ESI solvents and the supercharging reagents, such as surface tension, polarizability, and dipole moments, all influence the final charge state distribution of the analyte. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for the structural elucidation of molecules, including peptides and proteins. wikipedia.orgnih.gov It involves multiple stages of mass analysis, where precursor ions are selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgmdpi.com This process provides detailed structural information that is often not obtainable from a single stage of mass spectrometry. nih.govnih.gov
The use of supercharging agents like this compound directly benefits MS/MS analysis. escholarship.org By increasing the charge state of peptides and proteins, TES enhances their fragmentation efficiency upon collision-induced dissociation (CID) or other fragmentation methods. escholarship.orgnih.gov Higher charge states lead to more diverse and abundant fragment ions, which facilitates more comprehensive sequence coverage and more confident protein identification. escholarship.orgnih.gov This is a critical aspect of "bottom-up" proteomics strategies, where proteins are identified based on the sequence of their constituent peptides. nih.gov
The ability to generate cleaner and more informative MS/MS spectra is crucial for accurate structural determination. mdpi.comnih.gov The fragmentation patterns can reveal the amino acid sequence, post-translational modifications, and other structural features of the analyte. nih.gov Therefore, the application of TES in conjunction with LC-MS/MS represents a significant advancement in the analytical toolkit for proteomics and the structural analysis of biomolecules. researchgate.netescholarship.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for probing the structure and dynamics of molecules at the atomic level. copernicus.orgemerypharma.com It provides detailed information about the connectivity of atoms, their spatial arrangement, and the electronic environment of nuclei.
1D and 2D NMR Techniques for this compound
Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to study the structure of molecules like this compound. emerypharma.comresearchgate.net 1D NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. emerypharma.com Chemical shifts, signal integrations, and coupling patterns in 1D spectra offer initial clues about the molecular structure. emerypharma.com
2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide more detailed connectivity information by revealing correlations between different nuclei. emerypharma.comnih.gov For instance, a ¹H-¹H COSY spectrum shows which protons are coupled to each other, helping to piece together molecular fragments. emerypharma.com An HSQC spectrum correlates directly bonded protons and carbons, aiding in the assignment of signals in both the ¹H and ¹³C spectra. nih.gov The combined use of 1D and 2D NMR is a powerful approach for the unambiguous structural elucidation of organic compounds. researchgate.netbuketov.edu.kz
The following table outlines the expected NMR data for this compound based on its structure.
| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H | 1D NMR | ~1.1-1.3 | Triplet (for -CH₃) |
| ¹H | 1D NMR | ~3.2-3.4 | Quartet (for -CH₂-) |
| ¹³C | 1D NMR | ~13-15 | -CH₃ |
| ¹³C | 1D NMR | ~42-44 | -CH₂- |
| ¹H-¹H | COSY | Cross-peaks between -CH₂- and -CH₃ protons | N/A |
| ¹H-¹³C | HSQC | Cross-peaks between -CH₂- protons and their attached carbons; cross-peaks between -CH₃ protons and their attached carbons | N/A |
This table is a prediction based on typical chemical shifts for ethyl groups attached to a nitrogen atom and general principles of NMR spectroscopy.
Chemical Shift Perturbations and Spin-Spin Coupling Analysis
Chemical shift perturbations (CSPs) in NMR spectra are highly sensitive to changes in the local electronic environment of a nucleus. researchgate.netnih.gov These perturbations can be induced by factors such as solvent effects, temperature changes, or binding to other molecules. nih.govbcm.edu By analyzing CSPs, it is possible to gain insights into the conformational changes and intermolecular interactions of a molecule. researchgate.netnih.gov For this compound, studying its NMR spectra in different solvents could reveal information about its conformational preferences in various environments. nih.gov
Spin-spin coupling, observed as the splitting of NMR signals, provides information about the connectivity of atoms and the dihedral angles between them. auremn.org.br The magnitude of the coupling constant (J-coupling) is related to the geometry of the molecule. auremn.org.br Analysis of coupling constants can therefore be used to determine the relative populations of different conformers in solution. copernicus.orgnih.gov For a flexible molecule like this compound, which has several rotatable bonds, analyzing the spin-spin coupling constants of the ethyl group protons could provide valuable data on its preferred conformations in solution. nih.gov Advanced NMR techniques can be used to measure these couplings with high precision, allowing for a detailed conformational analysis. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule based on its characteristic vibrational modes. While no dedicated, full spectral analysis of this compound is readily available in published literature, the expected vibrational frequencies can be inferred from studies on related sulfamide and sulfonyl-containing compounds. asianpubs.orgresearchgate.netsemanticscholar.org
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. researchgate.net In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. These two techniques are often complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa.
For this compound, the key vibrational modes would be associated with the sulfonyl group (SO₂) and the tetraethylamino groups. The SO₂ group has characteristic stretching vibrations. semanticscholar.org The symmetric and asymmetric stretching modes of the S=O bonds are expected to be strong in the IR spectrum. Studies on similar sulfonyl compounds place these vibrations in the range of 1375-1300 cm⁻¹ for the asymmetric stretch and 1185-1140 cm⁻¹ for the symmetric stretch. semanticscholar.org The bending, wagging, twisting, and rocking vibrations of the SO₂ group would appear at lower frequencies. asianpubs.org
The N,N-diethylamino substituents would also exhibit a range of vibrational modes. These include the C-H stretching vibrations of the ethyl groups, typically observed in the 3000-2850 cm⁻¹ region. The C-N stretching vibrations are also a key feature, expected in the 1220-1020 cm⁻¹ range for aliphatic amines. reddit.com The various bending vibrations of the CH₂ and CH₃ groups will also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).
A hypothetical table of the principal vibrational modes for this compound is presented below, based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C-H Stretching (ethyl groups) | 2850 - 3000 | Medium to Strong | Medium to Strong |
| SO₂ Asymmetric Stretching | 1300 - 1375 | Strong | Medium |
| SO₂ Symmetric Stretching | 1140 - 1185 | Strong | Strong |
| C-N Stretching | 1020 - 1220 | Medium | Medium |
| CH₂ and CH₃ Bending | 1350 - 1470 | Medium | Medium |
| SO₂ Bending/Wagging/Rocking | 400 - 650 | Medium | Medium |
This table is illustrative and based on data for structurally related compounds.
Chromatographic Methods for Separation and Quantification in Research
Chromatographic techniques are indispensable for the separation of this compound from complex mixtures and for its subsequent quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most pertinent methods for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com For a compound to be amenable to GC analysis, it must be volatile and thermally stable. This compound, with a boiling point around 250°C, is suitable for GC analysis. researchgate.net
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.
The mass spectrometer ionizes the eluted molecules, most commonly through electron ionization (EI). The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule upon ionization provides a unique mass spectrum that can be used for identification.
For this compound (molar mass 208.32 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 208. The fragmentation of sulfamides under electron ionization often involves the cleavage of the S-N bond and the loss of SO₂. nih.govresearchgate.net Therefore, significant fragment ions for this compound could include:
| Plausible Fragment Ion | Structure | Expected m/z |
| [M - C₂H₅]⁺ | [C₆H₁₅N₂O₂S]⁺ | 179 |
| [M - N(C₂H₅)₂]⁺ | [C₄H₁₀NO₂S]⁺ | 136 |
| [N(C₂H₅)₂]⁺ | [C₄H₁₀N]⁺ | 72 |
| [M - SO₂]⁺ | [C₈H₂₀N₂]⁺ | 144 |
This table presents hypothetical fragmentation patterns based on the general behavior of related compounds in mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC, such as those that are non-volatile or thermally labile. cabidigitallibrary.org For this compound, HPLC offers a robust alternative or complementary method to GC-MS.
The development of an HPLC method involves the selection of an appropriate stationary phase (column), mobile phase, and detector. For a moderately polar compound like this compound, a reversed-phase HPLC method would be a logical starting point. nih.govjfda-online.com
Stationary Phase: A C18 column is a common choice for reversed-phase HPLC, providing a non-polar stationary phase that separates compounds based on their hydrophobicity. nih.gov
Mobile Phase: The mobile phase would typically consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com The ratio of the organic modifier to water can be adjusted to optimize the retention time and resolution of the analyte. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, may be necessary to achieve good separation from other components in a mixture. researchgate.net
Detection: A UV detector is often used in HPLC, but since this compound lacks a strong chromophore, its UV absorbance may be weak. A more sensitive and specific detection method would be mass spectrometry. An HPLC system coupled with a mass spectrometer (LC-MS) would provide both retention time data and mass spectral information, enhancing the reliability of identification and quantification. jfda-online.com
A hypothetical HPLC method for the analysis of this compound could be as follows:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid |
| Elution | Gradient: 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Mass Spectrometry (Electrospray Ionization - ESI) |
| Injection Volume | 10 µL |
This table outlines a plausible starting point for HPLC method development for this compound.
Computational and Theoretical Investigations of N,n,n ,n Tetraethylsulfamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit with necessary approximations. scienceopen.com These calculations provide deep insights into the electronic structure, which dictates the molecule's geometry, stability, and reactivity.
Electronic Structure: The electronic properties of sulfamides are of significant interest due to their presence in many biologically active compounds. acs.org For N,N,N',N'-Tetraethylsulfamide, the central sulfur atom is in a high oxidation state, bonded to two oxygen atoms and two nitrogen atoms, creating a tetrahedral geometry. The lone pairs on the nitrogen atoms and the highly electronegative oxygen atoms significantly influence the electron distribution across the molecule.
Methods like Density Functional Theory (DFT) are commonly used to calculate the electronic structure of such compounds. scienceopen.comnih.gov For instance, calculations on the simpler sulfamide (B24259) (H₂NSO₂NH₂) reveal unique electronic and conformational behaviors attributed to a coupled, double anomeric effect, where the nitrogen lone pairs interact with the antibonding orbitals of the S-O bonds. acs.org This interaction stabilizes specific conformations. In this compound, the ethyl groups attached to the nitrogen atoms introduce additional steric and electronic effects that modulate these properties.
Reactivity Prediction: Quantum chemical calculations can predict sites of reactivity by analyzing molecular orbitals (HOMO/LUMO), electrostatic potential maps, and atomic charges. For sulfamides, the sulfur atom is electrophilic, while the oxygen and nitrogen atoms are nucleophilic and can act as hydrogen bond acceptors.
Computational studies on related sulfonamides have successfully modeled their reactivity. For example, DFT calculations have been used to investigate the atmospheric oxidation of polyfluorinated sulfonamides initiated by hydroxyl (OH) radicals. cdnsciencepub.com These studies identify the most likely sites of hydrogen abstraction by calculating the activation barriers for different reaction pathways, thereby predicting the metabolic fate of the compounds. cdnsciencepub.com Such an approach could be applied to this compound to predict its degradation pathways or metabolic transformations. The table below shows calculated activation barriers for a model sulfonamide reaction, illustrating how quantum chemistry predicts reaction feasibility.
| Reaction Pathway | Reactants | Transition State | Activation Barrier (kcal/mol) |
| Iodination | Sulfonamide + ButOI | TS6-7 | 28.6 - 32.0 |
| Chlorination | Sulfonamide + ButOCl | TS5-16 | 59.5 - 64.0 |
| This table presents data on the halogenation of model sulfonamides, showing that iodination has a significantly lower activation barrier than chlorination, making it a more probable reaction. semanticscholar.org |
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of molecules over time. github.io MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. github.io
For a flexible molecule like this compound, numerous conformations are possible due to the rotation around its various single bonds (S-N, N-C, and C-C). Conformational analysis aims to identify the low-energy conformers that are most populated at a given temperature. fccc.eduresearchgate.net
The conformational preference of the sulfamide core is influenced by a balance of steric hindrance between the ethyl groups and stereoelectronic effects like the anomeric effect. acs.orgimperial.ac.uk In related N-acylpiperidines, a phenomenon known as pseudoallylic strain, arising from the partial double-bond character of the C-N bond, dictates the orientation of substituents. nih.gov Similar effects could be at play in this compound, where conjugation of the nitrogen lone pairs with the sulfonyl group influences the planarity around the nitrogen atoms and the orientation of the ethyl groups. nih.gov
MD simulations can map the potential energy surface by sampling different conformations, allowing for the calculation of thermodynamic properties like the relative free energies of different conformers. This information is crucial for understanding how the molecule might bind to a biological target, as the binding-competent conformation may not be the lowest-energy conformation in solution.
| Conformer Property | Description | Significance |
| Torsion Angles | Rotation around S-N and N-C bonds. | Determines the overall shape and steric profile. |
| Relative Energy | Energy difference between stable conformers. | Indicates the population of each conformer at equilibrium. |
| Conformational Penalty | Energy required to adopt a non-ground state conformation. | Important for understanding binding to receptors, as a high penalty can reduce affinity. nih.gov |
| This table outlines key parameters investigated during the conformational analysis of flexible molecules. |
Structure-Activity Relationship (SAR) Modeling for Sulfamide Scaffolds
Structure-Activity Relationship (SAR) modeling is a cornerstone of drug discovery and medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. tandfonline.com For sulfamide and sulfonamide scaffolds, extensive SAR studies have been conducted to optimize their therapeutic properties. tandfonline.commdpi.com These studies systematically modify different parts of the molecule and assess the impact on activity.
Computer-aided SAR modeling uses computational techniques to quantify the relationship between structure and activity, often through Quantitative Structure-Activity Relationship (QSAR) models. These models can accelerate the identification of promising drug candidates. tandfonline.com
Key findings from SAR studies on related sulfonamide scaffolds include:
The Sulfonamide Linker: This group is often critical for activity, acting as a key binding motif (e.g., a zinc-binding group in carbonic anhydrase inhibitors) or mimicking a tetrahedral transition state. acs.orgnih.gov Its geometry is crucial for proper orientation within a binding site. nih.gov
Substituents on Nitrogen: The nature of the groups attached to the sulfamide nitrogens (like the ethyl groups in this compound) significantly impacts properties such as lipophilicity, solubility, and steric interactions with a target protein.
Aromatic/Aliphatic Moieties: In many therapeutic sulfonamides, the scaffold is connected to aromatic or heterocyclic rings. Substitutions on these rings can drastically alter electronic properties and binding interactions, leading to improved potency and selectivity. mdpi.comnih.govnih.gov
| Compound Series | Modification | Observation | Reference |
| Benzenesulfonamide Analogs | Substitutions at position 4 of the benzene (B151609) ring | Associated with higher transcriptional activity for PPARγ. | nih.gov |
| Acetamide-Sulfonamide Conjugates | Thiazole-substituted sulfonamide with ibuprofen | Showed the highest activity against urease (IC₅₀ = 9.95 µM). | mdpi.com |
| Sulfonamide-based Metformin Derivatives | Incorporation of sulfonamide moiety into biguanide (B1667054) scaffold | Resulted in apoptosis induction and cell cycle arrest in MCF-7 breast cancer cells. | researchgate.net |
| This interactive table summarizes SAR findings from various studies on sulfonamide-based compounds, illustrating how structural changes affect biological outcomes. |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction requires identifying the sequence of elementary steps that transform reactants into products. Reaction pathway modeling uses computational methods to map out the potential energy surface (PES) that governs this transformation. smu.edu
A key goal is to locate the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products. lasphub.com The energy of the transition state determines the activation energy and, consequently, the reaction rate, as described by Transition State Theory. lasphub.com
For reactions involving sulfamides, computational modeling can elucidate complex mechanisms. For example, DFT calculations have been used to study the oxidative sulfamidation of alkenes. semanticscholar.org By calculating the energies of intermediates and transition states, researchers could determine that the reaction proceeds through N-iodinated sulfamide intermediates and explain the observed product distribution. semanticscholar.org
Methods for exploring reaction pathways include:
Manual Search: Proposing a chemically intuitive mechanism and calculating the stationary points (reactants, products, intermediates, and transition states).
Automated Search: Using algorithms like the stochastic surface walking (SSW) method, often coupled with machine learning potentials, to explore the PES automatically and discover novel reaction pathways without prior chemical intuition. lasphub.com
Kinetic parameters can also be predicted. For instance, canonical variational transition-state (CVT) theory, combined with corrections for quantum tunneling, has been used to calculate the rate constants for hydrogen abstraction from sulfonamides by OH radicals over a range of temperatures. cdnsciencepub.com Such detailed kinetic modeling is essential for predicting the stability and reactivity of compounds like this compound under various conditions. polimi.it Studies have also investigated the behavior of transition states in electrochemical systems involving sulfonamides. researchgate.net
Applications and Research Frontiers of N,n,n ,n Tetraethylsulfamide in Specialized Chemical Sciences
N,N,N',N'-Tetraethylsulfamide in Proteomics Research Methodologies
Proteomics, the large-scale study of proteins, relies heavily on mass spectrometry (MS) to identify and quantify proteins and their post-translational modifications. nih.govacs.org The effectiveness of these studies is often contingent on the quality of the mass spectra obtained. This compound (TES) has been identified as a novel reagent that aids in proteomics research by improving the performance of liquid chromatography-mass spectrometry (LC-MS), a cornerstone technique in the field. nih.govresearchgate.net
TES functions as a "supercharging agent" when added to the mobile phase solvents in LC-MS. nih.govresearchgate.net Supercharging agents are compounds that increase the charge state of peptides and proteins during electrospray ionization (ESI), which is critical for subsequent analysis. nih.govrsc.org By elevating the charge state of these biomolecules, TES enhances the efficiency of tandem mass spectrometry (MS/MS), a process used for peptide sequencing and protein identification. nih.govresearchgate.net This improvement is particularly valuable in top-down proteomics, where intact proteins are analyzed, and in the characterization of complex protein mixtures and post-translational modifications. researchgate.netresearchgate.net The application of TES and similar reagents can be broadly applied to LC-MS mobile phases, especially in protein analysis and peptide mapping, thereby advancing the capabilities of proteomics research. researchgate.netresearchgate.net
Contributions of this compound to Advanced Analytical Method Development
The development of sensitive and robust analytical methods is crucial for the accurate detection and quantification of molecules in complex samples. nih.govnih.govresearchgate.net this compound has made significant contributions in this area, specifically by addressing key challenges in the LC-MS analysis of biomolecules.
A primary challenge in the ESI-MS analysis of proteins and peptides is achieving high sensitivity. nih.gov this compound, identified as a novel supercharging agent, directly addresses this issue. nih.govresearchgate.net Its addition to LC mobile phase solvents has been shown to elevate the charge states of proteins and peptides during electrospray ionization. nih.govnih.gov The mechanism for this supercharging effect is linked to the properties of TES as a very weak Brønsted base with low volatility. researchgate.netresearchgate.net This allows it to increase positive ion charging without negatively impacting the analysis. researchgate.net
The practical benefits of this enhanced charging are significant. Higher charge states shift the mass-to-charge (m/z) ratio of large biomolecules to a lower range, which is advantageous for most mass analyzers. rsc.org This leads to increased signal intensity and, consequently, lower detection limits for the analytes. nih.govresearchgate.net Research has demonstrated that adding TES to the mobile phase can increase ESI-MS signal intensities for proteins by up to 70-fold in some cases. nih.gov
Table 1: Effect of Supercharging Agents on LC-MS Protein Analysis
| Protein Mixture Component | Analysis Condition | Key Finding | Citation |
|---|---|---|---|
| RNase A, Ubiquitin, Lysozyme (B549824), BSA, Myoglobin, Carbonic Anhydrase | LC-MS with 0.1% TFA | Addition of 0.1% TES resulted in a significant increase in signal intensity compared to no agent. | researchgate.net |
| Various Proteins | LC-MS with TFA-containing mobile phases | Signal intensities increased up to 70-fold with agents including TES, leading to lower detection limits. | nih.gov |
This is an interactive data table. You can sort and filter the data to explore the findings.
Ion suppression is a major matrix effect in ESI-MS, where co-eluting compounds from a complex sample interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification. chromatographyonline.comnih.govmdpi.com A common cause of this suppression is the use of ion-pairing agents like trifluoroacetic acid (TFA), which are added to the mobile phase to improve chromatographic separation but are detrimental to ESI-MS sensitivity. nih.govnih.gov
This compound plays a crucial role in mitigating this problem. nih.govresearchgate.net Research has shown that the inclusion of TES in a TFA-containing mobile phase can rescue the signal suppression caused by the acid. nih.govescholarship.org The proposed mechanism for this rescue effect is that weak base supercharging agents like TES reduce the solution phase ionization of TFA within the ESI droplet. nih.govresearchgate.net This action decreases the concentration of trifluoroacetate (B77799) anions, which are responsible for pairing with the positively charged analyte ions and causing the suppression. nih.govescholarship.org By circumventing TFA-induced ion suppression, TES allows researchers to benefit from the superior chromatographic performance of TFA without sacrificing mass spectrometry sensitivity, a significant advancement in the analysis of biomolecules in complex matrices. nih.govresearchgate.net
Table 2: Mitigation of TFA-Induced Ion Suppression by this compound (TES)
| Analytical Challenge | Cause | Solution | Mechanism | Citation |
|---|---|---|---|---|
| Signal Suppression in LC-ESI-MS | Trifluoroacetic acid (TFA), an ion-pairing agent, suppresses analyte ionization. | Addition of a small amount of a supercharging agent, such as TES, to the mobile phase. | TES, a weak base, reduces TFA dissociation in the ESI droplet, lowering the concentration of suppressive trifluoroacetate anions. | nih.govresearchgate.netescholarship.org |
This is an interactive data table. You can sort and filter the data to explore the findings.
Exploration of this compound in Catalytic Processes for Organic Transformations
The development of novel catalysts is a cornerstone of modern organic chemistry, enabling the efficient and selective synthesis of complex molecules. nih.govupv.es Research in this area explores a wide variety of compounds and solvent systems to drive chemical reactions, with a growing emphasis on sustainable and "green" chemistry principles. pitt.edubeilstein-journals.org
While the field of catalysis for organic transformations is vast and actively researched, the specific role of this compound as a catalyst is not a prominent area of investigation according to currently available scientific literature. A search for its application in this context does not yield significant results detailing its use to catalyze organic reactions. While a safety data sheet for the compound was noted in the reference list of a presentation on green chemistry, this does not indicate a catalytic function. imperial.ac.uk The main research focus for this compound remains centered on its application as a performance-enhancing additive in analytical chemistry, as detailed in the previous sections. The exploration of this compound's potential in catalytic cycles for organic synthesis appears to be a limited or currently undocumented research frontier.
Environmental Behavior and Fate Research of N,n,n ,n Tetraethylsulfamide
Environmental Distribution and Transport Mechanisms
There is no available data from experimental or modeling studies that describe the environmental distribution and transport mechanisms of N,N,N',N'-Tetraethylsulfamide. Information regarding its partitioning between environmental compartments such as water, soil, air, and sediment has not been documented in scientific literature. Furthermore, its mobility in soil and potential for leaching into groundwater are unknown. A Safety Data Sheet for this compound indicates that data on its mobility in soil is not available.
Degradation Pathways and Metabolite Identification in Environmental Compartments
Specific degradation pathways for this compound in various environmental compartments have not been researched. There are no studies identifying the metabolites that may be formed through biotic or abiotic degradation processes such as hydrolysis, photolysis, or microbial action. The persistence and degradability of this compound in the environment remain uncharacterized, as confirmed by its Safety Data Sheet, which states this information is "no data available".
Assessment of Environmental Persistence and Bioaccumulation Potential
There is a lack of data to assess the environmental persistence and bioaccumulation potential of this compound. Key metrics used to evaluate these characteristics, such as the bioconcentration factor (BCF) and the octanol-water partition coefficient (Kow), have not been experimentally determined or reported for this specific compound. A Safety Data Sheet for this compound confirms that its bioaccumulative potential is unknown.
Due to the absence of research, the following data tables, which would typically present detailed findings, are necessarily empty.
Table 1: Environmental Distribution Data for this compound
| Parameter | Value | Environmental Compartment | Source |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | No data available | Soil | |
| Henry's Law Constant | No data available | Air/Water | |
| Water Solubility | No data available | Water |
| Degradation Pathway | Half-life | Environmental Compartment | Identified Metabolites |
|---|---|---|---|
| Biodegradation | No data available | Water/Soil | No data available |
| Photodegradation | No data available | Air/Water | No data available |
| Hydrolysis | No data available | Water | No data available |
| Parameter | Value | Species | Source |
|---|---|---|---|
| Bioconcentration Factor (BCF) | No data available |
Emerging Research Themes and Interdisciplinary Perspectives
Integration of N,N,N',N'-Tetraethylsulfamide in Novel Analytical Platforms
Currently, there is a notable lack of specific published research detailing the integration of this compound into novel analytical platforms. The scientific literature does not prominently feature this compound as a key component in the development of new sensors, diagnostic tools, or analytical methodologies. While the broader class of sulfamides has been investigated for various biological activities, which could theoretically be leveraged for analytical purposes, such applications for the N,N,N',N'-tetraethyl derivative have not been specifically reported. The development of analytical platforms often relies on molecules with unique and measurable properties, such as fluorescence, electrochemical activity, or specific binding capabilities. Future research would need to identify or engineer such properties in this compound for it to be considered a viable candidate in this domain.
Future Directions in Synthetic Applications
The documented synthetic utility of this compound is primarily centered on its application in the synthesis of specific heterocyclic compounds. One of the notable, albeit niche, applications is its use in the preparation of N-methoxy aziridines. Aziridines are valuable three-membered heterocyclic building blocks in organic synthesis due to the ring strain that allows for various ring-opening reactions, providing access to a wide range of functionalized amines.
In this context, this compound (abbreviated as TES) has been mentioned as a reagent in synthetic protocols. Research has shown that improvements in the synthesis of N-methoxy aziridines can be achieved by using specific reagents, and this compound has been cited in this area of organic synthesis. The future direction for the synthetic application of this compound could involve a more systematic exploration of its role in the formation of other heterocyclic systems or as a ligand or additive in catalysis. Further investigation into its reactivity and the influence of the tetraethyl substitution pattern on the sulfamide (B24259) core could unveil new synthetic methodologies.
Table 1: Synthetic Application of this compound
| Reaction Type | Role of this compound | Product Class | Potential Future Research |
| Aziridination | Reagent/Additive | N-methoxy aziridines | Optimization of reaction conditions, expansion of substrate scope, exploration in the synthesis of other N-heterocycles. |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
At present, there is a significant gap in the scientific literature regarding interdisciplinary research involving this compound at the intersection of chemistry, biology, and materials science. While the sulfamide functional group is a well-known scaffold in medicinal chemistry, often associated with antibacterial drugs, the specific biological activities of the N,N,N',N'-tetraethyl derivative are not well-characterized in publicly available research.
For this compound to become a focus of interdisciplinary research, several avenues would need to be explored:
In Chemistry and Biology: Systematic screening of this compound for various biological activities, such as antimicrobial, antifungal, or enzyme inhibitory properties, could be a starting point. Its structural similarity to other bioactive sulfamides might suggest a potential for such activities.
In Chemistry and Materials Science: The potential of this compound as a building block or modifying agent in polymer chemistry or materials science remains unexplored. Research could investigate its use in the synthesis of novel polymers with unique thermal or mechanical properties. Its role as a plasticizer, a stabilizer, or a component in the formation of functional materials could be a subject for future studies.
The initiation of such interdisciplinary studies would be contingent on preliminary findings that suggest unique and valuable properties of this compound that are currently not known or documented.
Q & A
Q. What are the optimal synthetic routes and purification methods for N,N,N',N'-Tetraethylsulfamide (TES)?
TES synthesis typically involves sulfamide derivatives reacting with ethylating agents under controlled conditions. Key parameters include solvent selection (e.g., aprotic solvents like acetonitrile), temperature control (e.g., 40–60°C to avoid side reactions), and stoichiometric ratios of reactants. Post-synthesis purification often employs recrystallization or column chromatography, with purity confirmed via NMR spectroscopy and mass spectrometry .
Q. How does TES interact with gaseous compounds in solvent-based gas purification systems?
TES exhibits selective solubility for gases such as CO₂ and H₂S due to its sulfamide functional group. Henry's law constants for TES with hydrocarbons (e.g., C₃H₈: 21.8) and acidic gases (e.g., CO₂: 41.2) highlight its potential in gas separation. Experimental methodologies involve gravimetric gas solubility measurements under varied pressures and temperatures, with data validated against theoretical models like the Peng-Robinson equation .
Q. What analytical techniques are critical for characterizing TES in solution-phase studies?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) ensure purity assessment. For solubility studies, UV-Vis spectrophotometry and gravimetric analysis are employed, with temperature-controlled setups to monitor phase transitions .
Advanced Research Questions
Q. What mechanisms underlie TES's role as a supercharging reagent in electrospray ionization mass spectrometry (ESI-MS)?
TES enhances analyte charging by modulating droplet surface tension and ion desorption efficiency during ESI. Studies suggest its high dielectric constant (relative to solvents like water or methanol) stabilizes charged droplets, promoting gas-phase ion release. Experimental validation involves comparing charge-state distributions of proteins (e.g., lysozyme) with/without TES, using mobile phases containing trifluoroacetic acid (TFA) to suppress ionization suppression effects .
Q. How do contradictions in TES's supercharging efficiency across studies inform experimental design?
Discrepancies arise from variations in solvent composition (e.g., TFA vs. formic acid), analyte properties (e.g., protein vs. small molecule), and instrument parameters (e.g., nebulizer gas flow rate). Researchers should systematically test TES concentrations (0.1–5% v/v) and solvent additives while monitoring ion mobility and signal-to-noise ratios. Contradictory findings on surface tension vs. dielectric effects necessitate multivariate analysis .
Q. What is TES's role in lithium-ion battery electrolytes, and how does it influence ion transport?
In non-aqueous electrolytes (e.g., propylene carbonate or γ-butyrolactone), TES improves lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) solubility and ionic conductivity. Key methodologies include measuring apparent molar volumes and heat capacities via densitometry and calorimetry. TES’s low donor number reduces ion pairing, enhancing Li⁺ mobility, as confirmed by cyclic voltammetry and impedance spectroscopy .
Q. How can TES's gas-phase interactions be leveraged for industrial CO₂ capture?
TES’s high CO₂ selectivity (Henry’s constant: 41.2) makes it suitable for absorption columns. Pilot-scale experiments involve packing materials (e.g., structured ceramic foams) to maximize surface area, with absorption efficiency quantified via gas chromatography. Challenges include solvent regeneration (e.g., temperature-swing desorption) and mitigating viscosity increases at high CO₂ loadings .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., TES’s supercharging mechanism), employ control experiments with structurally analogous reagents (e.g., sulfolane) to isolate physicochemical variables .
- Experimental Design : For gas solubility studies, use automated Sieverts-type apparatus to ensure precision in pressure and temperature control .
- Safety Protocols : TES handling requires inert atmospheres (N₂/Ar) due to moisture sensitivity, with waste neutralization via alkaline hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
